1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design BTK Targeting

BTK PROTAC development requires precise linker geometry to maintain ternary complex formation. Generic substitution alters exit vectors, compromising degrader activity. This fluorinated building block provides the validated 5-fluoropyrimidine warhead and rigid azetidine-3-carboxylic acid handle. - **Key Application**: BTK-targeted PROTAC synthesis (IC50 as low as 5.1 nM for related degraders). - **Structural Value**: 5-Fluoro substitution enhances metabolic stability; azetidine ring reduces entropic penalty vs. piperidine. - **Supply**: BenchChem offers this compound with documented patent precedence (CN202210485930), minimizing development risk.

Molecular Formula C8H8FN3O2
Molecular Weight 197.17 g/mol
CAS No. 1289387-13-8
Cat. No. B1444869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid
CAS1289387-13-8
Molecular FormulaC8H8FN3O2
Molecular Weight197.17 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC=C(C=N2)F)C(=O)O
InChIInChI=1S/C8H8FN3O2/c9-6-1-10-8(11-2-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14)
InChIKeyCWWQJGFDOQLIQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid: Procurement-Ready BTK Degrader Building Block


1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid (CAS 1289387-13-8) is a fluorinated heterocyclic building block characterized by a 5-fluoropyrimidine core linked to an azetidine ring bearing a carboxylic acid functional group at the 3-position [1]. The compound possesses a molecular formula of C8H8FN3O2, a molecular weight of 197.17 g/mol, and is commercially available from multiple vendors at purities typically ranging from 95% to 98% . The carboxylic acid moiety at the 3-position of the azetidine ring provides a reactive handle for amide bond formation, enabling its incorporation as a linker or functional component in targeted protein degradation (PROTAC) constructs, particularly those addressing Bruton‘s tyrosine kinase (BTK) [2].

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid: Irreplaceable in BTK Degrader Synthesis


Generic substitution of 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylic acid with structurally similar azetidine carboxylic acids or alternative fluoropyrimidine derivatives would alter both the binding geometry and the spatial orientation of the carboxylic acid conjugation site, compromising degrader efficacy. The 5-fluorine substitution on the pyrimidine ring enhances electronic properties and metabolic stability relative to non-fluorinated analogs [1], while the azetidine scaffold contributes conformational rigidity that potentially improves target binding affinity compared to more flexible piperidine or pyrrolidine alternatives [2]. Furthermore, the specific N-aryl substitution pattern (pyrimidin-2-yl linkage to azetidine nitrogen) dictates the exit vector geometry for linker attachment in PROTAC constructs, meaning substitution with regioisomers or alternative heterocyclic cores would alter ternary complex formation efficiency [3].

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid: Differentiation Evidence vs. Analogs


5-Fluorine Substitution: Electronic Advantages

The 5-fluorine substitution on the pyrimidine ring of 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylic acid (XLogP3: 0.1) enhances electronic properties compared to non-fluorinated pyrimidine-azetidine carboxylic acid analogs [1]. In the context of BTK-targeted degrader design, pyrimidine compounds bearing 5-fluorine substitution are documented as useful inhibitors of BTK, with the fluorine atom contributing to binding interactions within the kinase ATP-binding pocket [2]. For reference, BTK degraders incorporating 5-fluoropyrimidine-based warheads have demonstrated potent degradation activity, with IC50 values as low as 5.1 nM in BTK degrader constructs .

Medicinal Chemistry Kinase Inhibitor Design BTK Targeting

Azetidine Rigidity vs. Piperidine/Pyrrolidine Flexibility

The azetidine scaffold in 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylic acid contributes conformational rigidity compared to more flexible heterocyclic alternatives such as piperidine (6-membered ring) or pyrrolidine (5-membered ring) [1]. This rigidity can potentially improve binding affinity in target interactions by reducing entropic penalties upon binding [2]. For BTK degrader constructs, the specific geometry afforded by the azetidine ring influences the spatial orientation of the carboxylic acid conjugation site, which directly impacts linker attachment and ternary complex formation efficiency [3].

Conformational Restriction Binding Affinity PROTAC Linker Design

3-Position Carboxylic Acid: Amide Conjugation Geometry

The carboxylic acid group positioned at the 3-position of the azetidine ring in 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylic acid enables amide bond formation with amine-containing linkers or payloads . This regiochemistry differs from azetidine-2-carboxylic acid derivatives, which are typically employed as proline mimetics in peptide chemistry rather than as conjugation handles [1]. The 3-position carboxylic acid offers a distinct exit vector geometry for linker attachment in PROTAC constructs compared to 2-position analogs, influencing the spatial relationship between the target-binding warhead and the E3 ligase-recruiting moiety [2].

Regioselective Conjugation PROTAC Synthesis Amide Bond Formation

Patent-Validated BTK PROTAC Utility vs. Unspecified Analogs

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid and its structural congeners are explicitly claimed as intermediates in Chinese patent applications describing BTK-targeting PROTAC compounds [1][2]. These patents specify the compound's utility in constructing bifunctional degraders that simultaneously bind BTK and recruit E3 ubiquitin ligases [3]. In contrast, alternative azetidine carboxylic acid derivatives such as 1-(6-ethynylpyrimidin-4-yl)azetidine-3-carboxylic acid are documented primarily for click chemistry applications and bioorthogonal labeling rather than BTK degrader synthesis [4].

BTK Degradation PROTAC Technology Patent-Validated Building Blocks

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid: Optimal Research Applications


BTK-Targeted PROTAC Degrader Synthesis

This compound serves as a key intermediate in the construction of BTK-targeted PROTAC molecules, as validated by Chinese patent applications CN202210485930 and CN202110487996 that explicitly claim fluoropyrimidine-azetidine carboxylic acid building blocks for BTK degrader synthesis [1][2]. The 5-fluoropyrimidine moiety contributes to BTK binding interactions, with structurally related BTK degraders demonstrating potent degradation activity (IC50 = 5.1 nM) . The carboxylic acid group at the 3-position of the azetidine ring provides a conjugation site for linker attachment via amide bond formation, enabling the spatial separation between the BTK-binding warhead and the E3 ligase-recruiting moiety required for effective ternary complex formation [3].

Kinase Inhibitor Scaffold Optimization

The combination of 5-fluoropyrimidine and azetidine-3-carboxylic acid structural features makes this compound valuable for kinase inhibitor scaffold optimization, particularly for BTK and related Tec family kinases where pyrimidine-based ATP-competitive inhibitors are established [1]. The 5-fluorine substitution enhances electronic properties (XLogP3: 0.1; topological polar surface area: 66.3 Ų) relative to non-fluorinated analogs, potentially improving binding interactions within the kinase ATP-binding pocket [2]. The azetidine ring provides conformational rigidity (limited conformational freedom) compared to more flexible piperidine or pyrrolidine alternatives, which may enhance target selectivity and reduce off-target kinase inhibition .

Fragment-Based Drug Discovery with Rigid Fluorinated Building Blocks

The compound's balanced physicochemical properties (MW: 197.17 g/mol; XLogP3: 0.1; hydrogen bond acceptors: 5; hydrogen bond donors: 1) align with fragment-like characteristics suitable for fragment-based drug discovery (FBDD) campaigns targeting kinases or other pyrimidine-binding proteins [1]. The azetidine-3-carboxylic acid core offers a rigid scaffold that reduces entropic penalties upon target binding compared to more flexible heterocyclic alternatives [2]. The carboxylic acid functionality enables further derivatization via amide coupling, esterification, or reduction, providing a versatile handle for fragment elaboration and SAR exploration .

Targeted Protein Degradation Beyond BTK

Beyond BTK-specific applications, this compound can serve as a general-purpose building block for targeted protein degradation (TPD) constructs where a fluoropyrimidine-based target-binding warhead is desired. The N-aryl azetidine carboxylic acid architecture provides a defined exit vector geometry (rotatable bonds: 2) for linker attachment that differs from alternative regioisomers [1]. The compound's documented use in PROTAC patents [2] establishes synthetic precedent for its incorporation into bifunctional degraders, reducing development risk for research programs exploring novel TPD targets beyond the established BTK degrader applications .

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